![molecular formula C17H16N4OS B5803148 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide, also known as DPTAQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various pro-inflammatory cytokines. The compound has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide is its potent anticancer activity against various cancer cell lines. The compound has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, the limitations of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide include its poor solubility and bioavailability, which may limit its therapeutic efficacy.
Zukünftige Richtungen
Future research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide should focus on improving its solubility and bioavailability to enhance its therapeutic efficacy. Studies should also investigate the potential of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide as a combination therapy with other anticancer or anti-inflammatory agents. Additionally, studies should explore the potential of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide in animal models to evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide involves the reaction of 4,6-dimethyl-2-thiopyrimidine with 4-chloro-N-(quinolin-4-yl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the substitution of the chlorine atom with the thio-pyrimidine group, resulting in the formation of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-quinolin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-9-12(2)20-17(19-11)23-10-16(22)21-15-7-8-18-14-6-4-3-5-13(14)15/h3-9H,10H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBLZZAENGNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.